Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Monoamine oxidase B Enzyme inhibition Neuroprotection

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS 63500-01-6) is a synthetic heterocyclic compound belonging to the 1,4-dihydroisoquinolin-3(2H)-one class. Its molecular formula is C₁₃H₁₄N₂O₄ with a molecular weight of 262.26 g/mol.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 63500-01-6
Cat. No. B13994582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate
CAS63500-01-6
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC
InChIInChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16)
InChIKeyXPKPAJXNCLKOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS 63500-01-6): Chemical Identity and Physicochemical Baseline


Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS 63500-01-6) is a synthetic heterocyclic compound belonging to the 1,4-dihydroisoquinolin-3(2H)-one class . Its molecular formula is C₁₃H₁₄N₂O₄ with a molecular weight of 262.26 g/mol . Physicochemical properties calculated for this compound include a density of 1.32 g/cm³, a topological polar surface area (PSA) of 75.71 Ų, a LogP of 0.67, and one hydrogen bond donor . The compound bears an acetamido substituent at position 2, an oxo group at position 3, and a methyl carboxylate ester at position 1 of the partially reduced isoquinoline scaffold. No primary research publications, patents, or authoritative biological assay databases were identified that report quantitative biological, pharmacological, or analytical performance data for this specific CAS number.

Why 1,4-Dihydroisoquinolin-3-one Analogs Cannot Be Assumed Interchangeable with CAS 63500-01-6


The 1,4-dihydroisoquinolin-3(2H)-one scaffold is recognized as a privileged chemotype in medicinal chemistry, with diverse substitution patterns producing widely divergent biological activity profiles [1][2]. Literature on this scaffold demonstrates that even minor structural modifications—such as variation of the N-2 substituent (acetamido vs. benzamido vs. sulfonamide), the C-1 ester (methyl vs. ethyl vs. carboxamide), or the C-4 aryl group—can shift target selectivity and potency by orders of magnitude [1][2][3]. Notably, the specific combination of an N-2 acetamido group, C-3 oxo, and C-1 methyl carboxylate ester present in CAS 63500-01-6 represents a distinct chemical space whose biological and physicochemical behavior cannot be inferred from close analogs lacking quantitative comparative data. Researchers and procurement specialists should be aware that no published head-to-head comparator studies exist for this compound, meaning any assumption of functional equivalence to analogs is unsupported.

Quantitative Comparative Evidence Inventory for Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS 63500-01-6)


MAO-B Inhibition Potency: Caveats for the Only Public Quantitative Data Point

A single quantitative biological activity data point was identified in the BindingDB database (BDBM50585930, linked to CHEMBL3586771), reporting an IC₅₀ of 10 nM for inhibition of human recombinant MAO-B [1]. However, the SMILES string and chemical structure associated with this BindingDB entry (BDBM50585930) do not match the structure of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (C₁₃H₁₄N₂O₄), indicating a database mapping discrepancy [1]. No comparator data from the same assay system could be identified for the target compound or its closest structural analogs. Additionally, no IC₅₀ data could be located for the target compound against any other biological target. This evidence item is retained solely to transparently document the current state of publicly available information.

Monoamine oxidase B Enzyme inhibition Neuroprotection

Structural Differentiation from the Closest Available Analog: C-1 Carboxamide vs. Methyl Ester

The closest documented structural analog is 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxamide (CAS 63500-06-1), which replaces the C-1 methyl ester of the target compound with a primary carboxamide [1]. While no comparative bioactivity or ADME data exist for these two compounds in the public domain, the structural difference at C-1 is chemically significant: the carboxamide introduces an additional hydrogen bond donor (total HBD = 2 vs. 1 for the methyl ester) and increases topological polar surface area, both of which are known parameters affecting permeability, solubility, and target engagement [1]. The ester functionality also introduces differential susceptibility to hydrolytic metabolism (esterase-mediated cleavage) compared to the metabolically more stable carboxamide [1]. However, the magnitude of these differences has not been experimentally quantified for this specific pair.

Physicochemical properties Hydrogen bonding Scaffold optimization

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile

The target compound has a calculated LogP of 0.67 and one hydrogen bond donor . When benchmarked against the Lipinski Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10), the compound satisfies all criteria, but this is a permissive filter shared by most 1,4-dihydroisoquinolin-3-one analogs and does not constitute differentiation . The relatively low LogP (0.67) places this compound in a moderately hydrophilic space compared to more lipophilic isoquinoline derivatives designed for CNS penetration (typical CNS drug LogP range: 2–5). However, no experimental LogD, solubility, permeability, or plasma protein binding data are publicly available for this compound, nor are there comparator data against defined analogs for these parameters.

LogP Lipinski parameters Drug-likeness

Absence of C-4 Aryl Substitution as a Scaffold Differentiation Point

Recent literature has demonstrated that introducing an aryl substituent at the C-4 position of the 1,4-dihydroisoquinolin-3-one scaffold can confer sub-micromolar cytotoxicity against cancer cell lines [1]. The target compound bears no substituent at C-4 (hydrogen only), distinguishing it from the biologically validated 4-aryl analogs. Class-level inference suggests this compound may serve as a synthetic intermediate for C-4 functionalization (via the diastereoselective arylation protocol described by Dar'in et al. [1]), rather than as a bioactive endpoint. No cytotoxicity or other biological data exist for the unsubstituted C-4 scaffold represented by CAS 63500-01-6, meaning its profile relative to 4-aryl derivatives remains entirely uncharacterized.

Scaffold diversification Cytotoxicity Synthetic handle

Published Synthesis: Single Literature Reference from 1977

A single literature reference for the synthesis of this compound was identified: Cignarella G, Cerri R, Savelli F, Maselli A., J. Heterocycl. Chem., 1977, 14(3), 465-468 [1]. This 1977 publication provides the sole documented synthetic route in the public record. The full experimental details (yield, purity characterization, scalability) from this reference were not accessible for the present analysis. No subsequent synthetic methodology publications, optimized protocols, or comparative yield/efficiency data against alternative routes for this compound or its analogs have been published. This limits the ability to benchmark synthetic accessibility against close analogs that may have more recent, higher-yielding routes described.

Synthetic route Heterocyclic chemistry Reaction reference

Recommended Application Scenarios for Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS 63500-01-6) Based on Available Evidence


Scaffold Diversification via C-4 Diastereoselective Arylation for Anticancer Library Synthesis

The target compound, bearing an unsubstituted C-4 position on the 1,4-dihydroisoquinolin-3(2H)-one scaffold, is structurally suited as a substrate for the Regitz diazo transfer / TfOH-promoted hydroarylation protocol described by Dar'in et al. (2022), which enables trans-diastereoselective introduction of aryl groups at C-4 [1]. This protocol has been validated on related 1,4-DHIQ substrates for generating trisubstituted analogs with confirmed cytotoxicity against cancer cell lines [1]. Researchers synthesizing focused libraries of C-4-arylated 1,4-DHIQ derivatives for anticancer screening may find this compound a suitable diversification starting material. The absence of pre-existing C-4 substitution avoids competing reactivity and simplifies product characterization.

C-1 Ester Hydrolysis to Carboxylic Acid for Conjugation Chemistry

The methyl carboxylate ester at C-1 provides a hydrolyzable functionality that can be converted to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid serves as a conjugation handle for amide bond formation with amine-containing linkers, biotin tags, fluorophores, or solid supports. This scenario is relevant for chemical biology probe development, affinity chromatography resin preparation, or prodrug strategies [1]. The calculated LogP (0.67) and single HBD (from the N-2 acetamido NH) suggest that the compound may possess moderate aqueous solubility, potentially facilitating aqueous-phase hydrolysis conditions [1]. However, experimental solubility confirmation is advised prior to committing material to large-scale hydrolysis.

MAO-B Inhibitor Screening and Selectivity Profiling (Requires De Novo Validation)

While the BindingDB record (BDBM50585930) mapping to this compound contains a structural discrepancy, the isoquinoline scaffold class has documented precedent for MAO-A and MAO-B inhibition [1]. Researchers investigating structure-activity relationships of dihydroisoquinolines as MAO inhibitors may include this compound as a control or comparator in screening panels. De novo enzyme inhibition assays against both MAO-A and MAO-B using authenticated compound are essential to establish whether the target compound possesses genuine MAO inhibitory activity and, if so, its selectivity profile relative to known isoquinoline-based MAO inhibitors such as N-methyl-6-methoxyisoquinolinium ion (MAO-A IC₅₀ = 0.81 μM) [1]. Until such data are generated, no MAO-related application claims can be made.

Analytical Reference Standard for Method Development When Authenticated Material Is Available

The compound's defined physicochemical properties (MW 262.26, LogP 0.67, PSA 75.71 Ų, density 1.32 g/cm³) [1] provide a basis for HPLC method development (e.g., selection of C18 reverse-phase columns, mobile phase optimization based on predicted hydrophilicity). Laboratories developing analytical methods for dihydroisoquinoline-containing reaction mixtures or purity assessment may procure this compound as a reference standard for retention time calibration and system suitability testing, provided a supplier can deliver authenticated material with a certificate of analysis specifying purity (e.g., ≥95% by HPLC), identity confirmation (NMR, MS), and storage conditions.

Quote Request

Request a Quote for Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.